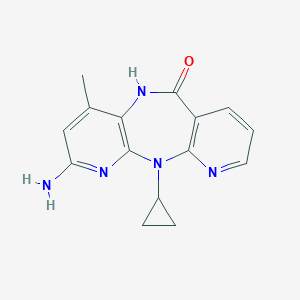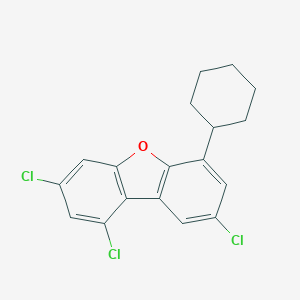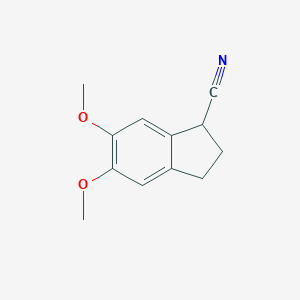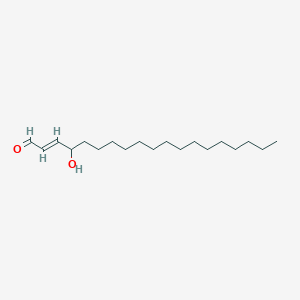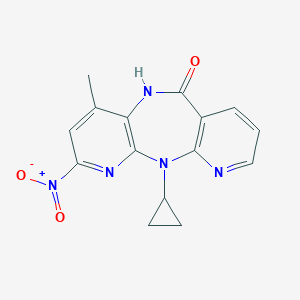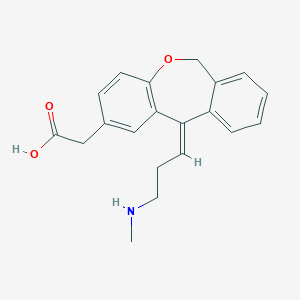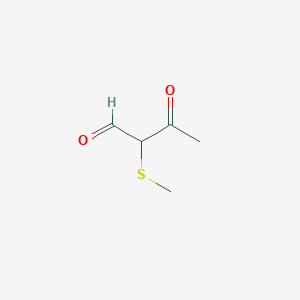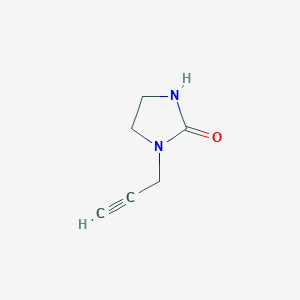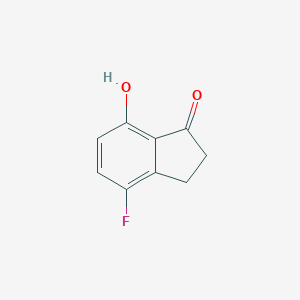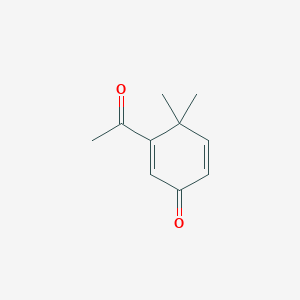
3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one, also known as ADC, is a chemical compound with a molecular formula of C11H14O2. It is a yellow crystalline solid that is commonly used in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one is not fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are also implicated in the development of cancer. By inhibiting COX, 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one may reduce inflammation and prevent the growth of cancer cells.
Biochemical and Physiological Effects:
3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one has been found to have anti-inflammatory and anti-cancer effects in various studies. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been found to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of cancer cell growth. Additionally, 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It is also stable under standard laboratory conditions. However, 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one has some limitations for lab experiments. It is highly reactive and may undergo unwanted side reactions, leading to low yields. Additionally, it is toxic and should be handled with care.
Orientations Futures
There are several future directions for the research and development of 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one. One direction is the further exploration of its anti-inflammatory and anti-cancer properties. 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one may have potential as a drug candidate for the treatment of inflammatory diseases and cancer. Another direction is the improvement of its synthesis method to increase yields and reduce unwanted side reactions. Additionally, the development of new derivatives of 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one may lead to the discovery of compounds with even greater anti-inflammatory and anti-cancer properties.
Conclusion:
In conclusion, 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one, or 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one, is a chemical compound with unique properties that make it a valuable tool in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one may lead to the discovery of new drugs for the treatment of inflammatory diseases and cancer.
Méthodes De Synthèse
The synthesis of 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one can be achieved through various methods. One of the most common methods is the reaction between 4,4-dimethyl-2-cyclohexenone and acetic anhydride in the presence of a catalyst. Another method involves the reaction between 4,4-dimethyl-2-cyclohexenone and acetic acid with the addition of a dehydrating agent. The yield of 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one can be improved by using a refluxing method or through the use of a microwave-assisted synthesis.
Applications De Recherche Scientifique
3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one has been widely used in scientific research due to its unique properties. It is commonly used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used as a reagent in organic synthesis reactions, such as the aldol condensation reaction. 3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one has been found to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.
Propriétés
Numéro CAS |
127701-69-3 |
|---|---|
Nom du produit |
3-Acetyl-4,4-dimethyl-2,5-cyclohexadien-1-one |
Formule moléculaire |
C10H12O2 |
Poids moléculaire |
164.2 g/mol |
Nom IUPAC |
3-acetyl-4,4-dimethylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H12O2/c1-7(11)9-6-8(12)4-5-10(9,2)3/h4-6H,1-3H3 |
Clé InChI |
YSEJRIMNHOPGFQ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=O)C=CC1(C)C |
SMILES canonique |
CC(=O)C1=CC(=O)C=CC1(C)C |
Synonymes |
2,5-Cyclohexadien-1-one, 3-acetyl-4,4-dimethyl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





